(S)-Methyl quinuclidine-2-carboxylate
Description
Significance of Chiral Quinuclidine (B89598) Scaffolds in Organic Synthesis and Catalysis
Chiral quinuclidine scaffolds are of immense value in organic synthesis and catalysis due to their unique structural and chemical properties. chinesechemsoc.org The rigid bicyclic framework provides a well-defined three-dimensional structure that is highly sought after for creating complex molecular architectures. chinesechemsoc.org This makes them indispensable building blocks for synthesizing specialized compounds, including pharmaceutical and agrochemical intermediates. chinesechemsoc.org
In the realm of catalysis, the quinuclidine core is a privileged structure, most famously represented in Cinchona alkaloids like quinine (B1679958). chinesechemsoc.org These alkaloids and their derivatives are widely used as ligands and catalysts in various asymmetric reactions, such as Sharpless dihydroxylation and Morita–Baylis–Hillman reactions. chinesechemsoc.org The basic nitrogen atom within the quinuclidine structure plays a crucial role in its catalytic activity, often acting as a Lewis base to activate reactants. mdpi.com The chirality inherent in these scaffolds allows for the creation of an asymmetric environment around a catalytic center, enabling the production of single-enantiomer products with high selectivity. chiralpedia.com This is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical industry, where the production of enantiomerically pure compounds is often required. chiralpedia.com
Stereochemical Importance of (S)-Configuration in Quinuclidine Derivatives
The stereochemistry of a chiral molecule is fundamental to its interaction with other chiral entities, such as biological receptors or substrates in a catalytic reaction. rroij.com For quinuclidine derivatives, the specific spatial arrangement, whether (R) or (S), can lead to vastly different pharmacological and chemical properties. researchgate.net A specific enantiomer may exhibit high potency for a biological target, while its mirror image could be significantly less active or even produce undesired effects. researchgate.net
For instance, in a series of quinuclidine derivatives designed as squalene (B77637) synthase inhibitors, the enantiomerically pure (-)-enantiomer was found to be more potent than the corresponding (+)-enantiomer, demonstrating the critical role of stereochemistry in biological activity. researchgate.net In asymmetric catalysis, the catalyst's configuration dictates the stereochemical outcome of the reaction. For example, in iridium-catalyzed asymmetric allylic substitution reactions, a catalyst derived from a specific ligand configuration, such as (S,S,Sa), allows for a nucleophilic attack to occur selectively on one face of the allylic intermediate, leading to the formation of a specific enantiomer of the product. chinesechemsoc.org This precise stereocontrol is essential for the synthesis of complex chiral molecules. chinesechemsoc.org The (S)-configuration of (S)-Methyl quinuclidine-2-carboxylate thus defines its potential interactions and reactivity, making it a distinct chemical entity from its (R)-enantiomer.
Contemporary Research Directions in Quinuclidine Chemistry
Current research in quinuclidine chemistry is vibrant and multifaceted, focusing on the development of novel synthetic methods and the exploration of new applications in medicine and catalysis. A significant area of research is the creation of efficient catalytic asymmetric methods to produce structurally diverse and highly enantioenriched quinuclidine derivatives. chinesechemsoc.orgchinesechemsoc.org For example, recent advancements have shown that iridium-catalyzed intramolecular allylic dearomatization reactions can produce a wide array of complex quinuclidine-fused structures with excellent yields and stereoselectivity. chinesechemsoc.orgchinesechemsoc.org
Another key direction is the design and synthesis of quinuclidine-based compounds with specific biological activities. Researchers are exploring derivatives as potential anticholinesterase drugs, antitumor agents, and squalene synthase inhibitors. nih.govresearchgate.netresearchgate.net These studies often involve modifying the quinuclidine core to optimize its binding to biological targets and improve its pharmacological profile. nih.gov Furthermore, the unique properties of the quinuclidine scaffold are being harnessed in the burgeoning field of organocatalysis, where quinuclidine-based catalysts are used for reactions like N-allyl alkylation to create other types of axially chiral molecules. mdpi.com The integration of computational studies, such as Density Functional Theory (DFT), is also becoming more common to understand reaction mechanisms and predict the origins of stereoselectivity in these catalytic systems. chinesechemsoc.org
Detailed Research Findings
An example of contemporary research in the enantioselective synthesis of complex quinuclidine derivatives is the Iridium-catalyzed intramolecular allylic dearomatization reaction. The following table presents the results for the synthesis of various indolenine-fused quinuclidine derivatives.
| Product | R¹ | R² | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee, %) |
|---|---|---|---|---|---|
| 2a | H | H | 96 | >20/1 | >99 |
| 2b | 5-Me | H | 95 | >20/1 | >99 |
| 2c | 5-OMe | H | 96 | >20/1 | >99 |
| 2d | 5-F | H | 95 | >20/1 | >99 |
| 2e | 5-Cl | H | 93 | >20/1 | >99 |
| 2f | 5-Br | H | 91 | >20/1 | >99 |
| 2g | 6-Me | H | 92 | 16/1 | >99 |
| 2h | 7-Me | H | 94 | >20/1 | >99 |
| 2i | H | Me | 94 | 15/1 | >99 |
| 2j | H | Et | 93 | 16/1 | >99 |
Data sourced from an Iridium-catalyzed intramolecular allylic dearomatization reaction to synthesize quinuclidine derivatives. chinesechemsoc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
885517-00-0 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
methyl (2S)-1-azabicyclo[2.2.2]octane-2-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-12-9(11)8-6-7-2-4-10(8)5-3-7/h7-8H,2-6H2,1H3/t8-/m0/s1 |
InChI Key |
FAQLMHAFLWKSHD-QMMMGPOBSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC2CCN1CC2 |
Canonical SMILES |
COC(=O)C1CC2CCN1CC2 |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations Involving S Methyl Quinuclidine 2 Carboxylate
Ester Hydrolysis Mechanisms in Quinuclidine (B89598) Carboxylates
The hydrolysis of esters on the quinuclidine framework, such as (S)-Methyl quinuclidine-2-carboxylate, is significantly influenced by the presence of the bridgehead nitrogen atom. The rate and mechanism of this transformation are often dictated by neighboring group participation (NGP), also known as anchimeric assistance. wikipedia.orgchemeurope.com In this process, the lone pair of electrons on the quinuclidine nitrogen atom acts as an internal nucleophile, directly participating in the reaction at the ester's carbonyl center. wikipedia.orglibretexts.org
The mechanism proceeds through an intramolecular nucleophilic attack by the nitrogen on the electrophilic carbonyl carbon of the ester. This initial step is favored due to the rigid, bicyclic structure of the quinuclidine ring, which holds the nitrogen atom in close proximity to the ester group. This interaction leads to the formation of a strained, bicyclic acyl-ammonium intermediate. The formation of this intermediate is often the rate-determining step and is significantly faster than the direct attack of an external nucleophile (like a hydroxide (B78521) ion) on the ester, a phenomenon that explains the observed rate enhancement. chemeurope.comlibretexts.org
Once formed, the acyl-ammonium intermediate is highly reactive and readily attacked by an external nucleophile, such as water or a hydroxide ion. This second step results in the cleavage of the acyl-nitrogen bond, opening the bicyclic intermediate and yielding the final hydrolyzed product, the quinuclidine-2-carboxylic acid, along with methanol (B129727). The stereochemistry at the C2 position is retained throughout this process. This intramolecular catalytic pathway is a hallmark of the reactivity of esters positioned on the quinuclidine scaffold. researchgate.netnih.gov
Table 1: Key Factors in Quinuclidine Ester Hydrolysis
| Factor | Description | Implication for this compound |
| Proximity | The rigid bicyclic structure holds the bridgehead nitrogen close to the C2-ester group. | Facilitates intramolecular attack, accelerating the hydrolysis rate. |
| Nitrogen Basicity | The pKa of the conjugate acid of quinuclidine is high (~11.0), indicating a strongly nucleophilic nitrogen. wikipedia.org | The nitrogen is a potent internal nucleophile for initiating NGP. |
| Intermediate Formation | A strained, bicyclic acyl-ammonium intermediate is formed. | This intermediate is more susceptible to nucleophilic attack than the starting ester. |
| Mechanism | Intramolecular SNAc (Nucleophilic Acyl Substitution) followed by intermolecular attack. | Leads to a significant rate enhancement compared to analogous acyclic esters. |
Nucleophilic Acyl Substitution Reactions at the Carboxyl Ester Moiety
The methyl ester group of this compound is susceptible to nucleophilic acyl substitution, a fundamental reaction class for esters. These reactions involve the replacement of the methoxy (B1213986) group (-OCH₃) with a variety of nucleophiles. A common and synthetically useful transformation is the amidation to form quinuclidine-2-carboxamides. medjchem.com
This reaction is typically carried out by treating the methyl ester with a primary or secondary amine. The mechanism follows the classic two-step addition-elimination pathway. First, the nucleophilic amine attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, where the negative charge is localized on the carbonyl oxygen. In the second step, the tetrahedral intermediate collapses, expelling the methoxide (B1231860) anion as a leaving group and reforming the carbonyl double bond. A final proton transfer step yields the stable amide product and methanol.
The reaction can be performed under various conditions, often requiring heat or the use of a base like triethylamine (B128534) to facilitate the reaction. medjchem.com The choice of amine dictates the nature of the resulting amide, allowing for the synthesis of a diverse library of quinuclidine-2-carboxamide derivatives. For instance, reacting this compound with ammonia (B1221849) would yield the primary amide, while reaction with an amino ester would produce a more complex dipeptide-like structure. medjchem.com This versatility makes nucleophilic acyl substitution a cornerstone for modifying the ester moiety and introducing new functional groups. google.com
Table 2: Examples of Nucleophilic Acyl Substitution Reactions
| Nucleophile | Reagent Example | Product Class |
| Amine | Methylamine (CH₃NH₂) | N-Methylquinuclidine-2-carboxamide |
| Hydrazine (B178648) | Hydrazine (H₂NNH₂) | Quinuclidine-2-carbohydrazide |
| Hydroxide | Sodium Hydroxide (NaOH) | (S)-Quinuclidine-2-carboxylic acid |
| Grignard Reagent | Phenylmagnesium bromide (PhMgBr) | (Quinuclidin-2-yl)(diphenyl)methanol (after double addition) |
Electrophilic and Nucleophilic Reactions on the Quinuclidine Ring System
The reactivity of the quinuclidine ring system is dominated by the chemical properties of its bridgehead nitrogen atom and the surrounding C-H bonds.
Nucleophilic Character: The most prominent feature of the quinuclidine scaffold is the high basicity and nucleophilicity of the tertiary amine at the bridgehead position. wikipedia.orgresearchgate.net The pKa of protonated quinuclidine is approximately 11.0, making it a stronger base than many other aliphatic amines. wikipedia.org This is attributed to the rigid, bicyclic structure which prevents the steric hindrance typically associated with tertiary amines like triethylamine. The nitrogen's lone pair is highly accessible, readily participating in reactions with electrophiles. For this compound, this nucleophilic nitrogen can react with electrophiles such as alkyl halides to form quaternary ammonium (B1175870) salts or with acids to form the corresponding protonated species. This inherent nucleophilicity is also responsible for its use as a catalyst in various organic transformations, such as the Baylis-Hillman reaction. wikipedia.orgresearchgate.net
Electrophilic Character and C-H Functionalization: While the nitrogen atom is nucleophilic, the carbon framework of the quinuclidine ring is generally electron-rich and not susceptible to nucleophilic attack unless activated. However, the ring can undergo reactions with electrophiles under specific conditions, typically involving C-H activation. Modern synthetic methods have enabled the functionalization of otherwise inert C-H bonds on the quinuclidine ring. nih.govnih.gov These strategies often involve an initial interaction with the nitrogen atom or proceed through radical pathways. For instance, photoredox-mediated hydrogen atom transfer (HAT) can be used to selectively generate a radical on the quinuclidine backbone, which can then be trapped by an electrophile. nih.gov The position of this functionalization can be influenced by the electronic and steric environment of the C-H bonds.
Reactions on the ring can also be initiated by deprotonation at the α-carbon to the nitrogen (C2) if the substituent at that position is sufficiently electron-withdrawing, although this is less common for the ester. The bridgehead positions are generally unreactive towards substitution due to the high strain that would be introduced in the transition state (Bredt's rule).
Oxidation and Reduction Pathways of Quinuclidine Derivatives
The quinuclidine moiety in this compound can undergo both oxidation and reduction reactions, targeting either the nitrogen atom or the carbon framework.
Oxidation: The most common oxidation pathway for quinuclidine derivatives involves the tertiary amine. The bridgehead nitrogen can be readily oxidized to form the corresponding quinuclidine N-oxide. liverpool.ac.uk This transformation is typically achieved using common oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). liverpool.ac.uk The resulting N-oxide is a stable, crystalline solid and serves as a versatile intermediate for further functionalization of the quinuclidine ring. liverpool.ac.ukliverpool.ac.uk
In addition to N-oxidation, the C-H bonds of the quinuclidine ring can be oxidized under more forcing conditions. Electrochemical methods, for example, have been developed for the selective oxidation of unactivated C-H bonds in the presence of a quinuclidine mediator. acs.orgresearchgate.net These reactions can introduce hydroxyl or carbonyl functionalities onto the carbon skeleton.
Reduction: The saturated bicyclic ring of this compound is already in a fully reduced state and is resistant to further reduction under typical catalytic hydrogenation conditions. However, if a reducible functional group were present on the ring, such as a ketone in a quinuclidinone derivative, it could be reduced to an alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄).
The ester group at the C2 position can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the methyl ester to the corresponding primary alcohol, yielding (S)-(quinuclidin-2-yl)methanol. This is a standard transformation for converting esters to alcohols.
Table 3: Summary of Oxidation and Reduction Reactions
| Reaction Type | Reagent(s) | Functional Group Targeted | Product |
| Oxidation | m-CPBA or H₂O₂ | Bridgehead Nitrogen | (S)-Methyl 1-oxidoquinuclidine-2-carboxylate (N-oxide) |
| Oxidation | Electrochemical Methods | Ring C-H bonds | Hydroxylated or carbonylated quinuclidine derivatives |
| Reduction | LiAlH₄ | C2-Ester | (S)-(Quinuclidin-2-yl)methanol |
| Reduction | NaBH₄ | Not applicable (no ketone) | No reaction on the parent molecule |
Intramolecular Rearrangements of Functionalized Quinuclidines
The rigid, bicyclic structure of the quinuclidine core is generally stable and resistant to skeletal rearrangements under normal conditions. However, when appropriately functionalized, derivatives of quinuclidine can undergo intramolecular rearrangements, often driven by the release of ring strain or the formation of more stable products. acs.org
One possible rearrangement pathway for derivatives of this compound could involve the formation of a reactive intermediate, such as a carbocation or a radical, adjacent to the bridgehead nitrogen. For example, if a leaving group were introduced at the C3 position, its departure could initiate a rearrangement. The resulting carbocation might trigger a Wagner-Meerwein type of rearrangement, where a C-C bond migrates to form a new, potentially less strained ring system. However, such rearrangements are often complex and can lead to a mixture of products. acs.org
Another type of rearrangement involves ring expansion or contraction. For instance, radical-mediated reactions on aziridines attached to a propyl side chain can lead to ring-expanded piperidines, and similar principles could be applied to functionalized quinuclidine systems to access different heterocyclic scaffolds. nih.gov Furthermore, certain functionalized tetrahydroquinolines have been shown to undergo rearrangements of substituents from one position to another, accompanied by aromatization, suggesting that under thermal or catalytic conditions, complex bond reorganization is possible in related nitrogen-containing heterocycles. researchgate.net For this compound itself, such rearrangements would require prior functionalization to install the necessary reactive groups to initiate these transformations.
C-H Methylation Strategies for Quinuclidine-Containing Structures
Direct C-H methylation of a robust scaffold like quinuclidine represents a powerful tool in medicinal chemistry, allowing for the late-stage functionalization of complex molecules. nih.gov While the direct methylation of this compound is not widely documented, the principles of C-H functionalization on similar saturated heterocycles can be applied. These strategies typically fall into two main categories: directed and non-directed C-H activation.
Directed C-H Activation: In this approach, a directing group is used to position a metal catalyst in close proximity to a specific C-H bond, enabling its selective cleavage and subsequent functionalization. For a quinuclidine derivative, the bridgehead nitrogen or a suitably placed functional group could potentially act as a directing group to guide a transition metal catalyst (e.g., palladium, rhodium) to a nearby C-H bond. mdpi.com
Non-Directed (Radical-Mediated) C-H Functionalization: A more common approach for functionalizing unactivated C-H bonds in aliphatic systems like quinuclidine involves radical-based methods. One prominent strategy is the use of hydrogen atom transfer (HAT) catalysis. nih.gov In a typical HAT cycle involving quinuclidine derivatives, a photoredox catalyst generates a highly electrophilic quinuclidine radical cation. This species can then abstract a hydrogen atom from an electron-rich C-H bond on another molecule or, in an intermolecular sense, from another quinuclidine molecule. To achieve methylation, the resulting carbon-centered radical on the quinuclidine ring would need to be trapped by a methyl radical source or engage in a cross-coupling reaction with a methylating agent. The regioselectivity of the initial hydrogen abstraction is governed by the relative stability and hydridic nature of the C-H bonds within the molecule. nih.gov
These advanced synthetic methods provide a pathway to introduce methyl groups onto the quinuclidine skeleton, a modification that can significantly alter the pharmacological properties of the parent molecule.
Advanced Spectroscopic and Analytical Characterization Techniques for Stereochemical and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Through the analysis of one-dimensional and two-dimensional spectra, it is possible to confirm the molecular skeleton, establish connectivity between atoms, and probe the compound's conformation and stereochemistry.
One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra provide fundamental information for the structural verification of (S)-Methyl quinuclidine-2-carboxylate. researchgate.net The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values (proton count). The ¹³C NMR spectrum indicates the number of unique carbon atoms and their respective chemical environments. researchgate.net
For this compound, the spectra would exhibit characteristic signals corresponding to the quinuclidine (B89598) core, the methoxy (B1213986) group, and the ester functionality. The chemical shifts are influenced by the electronegativity of adjacent atoms and the rigid, bicyclic nature of the quinuclidine system.
Table 1: Predicted ¹H NMR Spectral Data for this compound Data are representative and based on analogous structures.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| O-CH ₃ (Ester) | ~3.7 | Singlet (s) | N/A |
| H-2 | ~3.5 | Doublet of Doublets (dd) | J ≈ 9, 4 |
| H-3, H-5, H-6, H-7, H-8 (Quinuclidine Ring Protons) | 1.5 - 3.2 | Multiplets (m) | - |
| H-4 | ~1.9 | Multiplet (m) | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound Data are representative and based on analogous structures.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C =O (Ester Carbonyl) | ~173 |
| C -2 | ~60 |
| O-C H₃ (Ester) | ~52 |
| C -3, C -5, C -6, C -7, C -8 (Quinuclidine Ring Carbons) | 20 - 50 |
| C -4 | ~25 |
2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Conformation
While 1D NMR suggests the presence of functional groups, 2D NMR experiments are essential to piece together the molecular puzzle by establishing atomic connectivity. e-bookshelf.de
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. oxinst.com For this compound, COSY would reveal the complete spin-spin coupling network within the quinuclidine ring, allowing for the sequential assignment of protons from H-2 through the various methylene (B1212753) bridges to H-8. magritek.com
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbon atoms to which they are attached. oxinst.com By mapping each proton signal from the ¹H NMR spectrum to a carbon signal in the ¹³C NMR spectrum, unambiguous C-H assignments can be made for the entire molecule.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity, showing correlations between protons and carbons separated by two or three bonds. magritek.com Key HMBC correlations for this molecule would include the signal from the methyl protons (O-CH₃) to the ester carbonyl carbon (C=O), and the signal from the H-2 proton to the carbonyl carbon, definitively linking the ester group to the C-2 position of the quinuclidine ring.
Determining the absolute configuration of a chiral center is a critical analytical challenge. The Mosher's ester method is a powerful NMR technique used to assign the absolute stereochemistry of chiral secondary alcohols and amines. springernature.comnih.gov
While not directly applicable to the methyl ester of this compound, this method could be applied to its chiral precursor, (S)-quinuclidin-2-ylmethanol, or to the alcohol obtained upon hydrolysis of the ester. The method involves derivatizing the chiral alcohol with both the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form a pair of diastereomeric esters. stackexchange.com
The principle relies on analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons in the two diastereomers. nih.govstackexchange.com The bulky phenyl group of the MTPA moiety adopts a preferred conformation, creating a distinct anisotropic shielding/deshielding effect on the protons of the quinuclidine moiety. By systematically comparing the chemical shifts of protons on either side of the stereocenter in the two diastereomeric esters, the absolute (S) configuration of the original alcohol can be unequivocally confirmed. springernature.com
X-ray Diffraction Crystallography for Absolute Configuration Determination
Single-crystal X-ray diffraction is the most definitive and powerful method for determining the three-dimensional structure of a molecule, including its absolute configuration. springernature.comnih.gov The technique requires a high-quality single crystal of the compound. researchgate.net
The analysis involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the arrangement of atoms in the crystal lattice, allowing for the precise determination of bond lengths, bond angles, and torsional angles. researchgate.net
For chiral, enantiomerically pure compounds like this compound, the absolute configuration can be determined by measuring the effects of anomalous dispersion. researchgate.net This phenomenon, particularly when using specific X-ray wavelengths or in the presence of heavier atoms, allows for the differentiation between the two possible enantiomers. The assignment is typically validated by calculating the Flack parameter, which should refine to a value close to zero for the correct absolute structure. researchgate.net Successful crystallographic analysis provides unambiguous proof of the (S) configuration at the C-2 stereocenter. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns. chemguide.co.uk For this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight.
The energetically unstable molecular ion often undergoes fragmentation, breaking into smaller, more stable charged fragments. chemguide.co.uk The fragmentation pattern is a unique fingerprint of the molecule. For this compound, characteristic fragmentation pathways would include:
Loss of the methoxy group: [M - OCH₃]⁺
Loss of the carbomethoxy group: [M - COOCH₃]⁺
Cleavage of the quinuclidine ring: Leading to various characteristic fragment ions.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Description | Predicted m/z |
| [C₉H₁₅NO₂]⁺ | Molecular Ion | 169 |
| [C₈H₁₂NO]⁺ | Loss of methoxy radical (•OCH₃) | 138 |
| [C₇H₁₂N]⁺ | Loss of carbomethoxy radical (•COOCH₃) | 110 |
Liquid Chromatography-Mass Spectrometry (LC/MS)
Liquid chromatography-mass spectrometry (LC/MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. kuleuven.be It is widely used for the analysis of organic compounds in complex mixtures. mdpi.com
In the context of this compound, LC/MS would be employed to:
Assess Purity: An LC method, typically using a reversed-phase column, would separate the target compound from any starting materials, byproducts, or degradation products. The resulting chromatogram would show a primary peak for the desired compound, with the area of this peak relative to others indicating its purity.
Confirm Identity: The mass spectrometer coupled to the LC provides mass detection for the components as they elute from the column. By obtaining the mass spectrum of the main peak and confirming the molecular ion at m/z 169, the identity of this compound can be verified with high confidence. ua.es
Chromatographic Methods for Purity and Enantiomeric Excess Determination
The determination of enantiomeric excess is critical for chiral molecules, and HPLC is the predominant technique for this purpose. heraldopenaccess.us The separation of this compound from its (R)-enantiomer is typically achieved using a chiral stationary phase (CSP). nih.gov These phases create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. nih.gov
For quinuclidine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. oup.commdpi.com For instance, a cellulose-based column like Chiralpak® IC has been successfully used for separating the enantiomers of 3-quinuclidinol (B22445) after derivatization. oup.com The interaction between the enantiomers and the chiral stationary phase can involve a combination of hydrogen bonds, dipole-dipole interactions, and steric hindrance, which are influenced by the specific three-dimensional structure of both the analyte and the CSP. nih.gov
The development of a successful HPLC method involves optimizing the mobile phase composition, which typically consists of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol), along with a basic additive like diethylamine (B46881) (DEA) to improve peak shape for basic compounds like quinuclidines. mdpi.com Detection is commonly performed using a UV detector, as the carboxylate group provides a suitable chromophore.
A representative set of HPLC conditions for the enantiomeric separation of methyl quinuclidine-2-carboxylate is detailed in the table below.
| Parameter | Condition |
|---|---|
| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Gas Chromatography is a powerful technique for determining the purity of volatile and thermally stable compounds like this compound. iiste.org The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. For purity assessment, a Flame Ionization Detector (FID) is commonly employed due to its high sensitivity to organic compounds and a wide linear response range. iiste.org
In a typical GC analysis, the sample is vaporized in a heated injector and swept onto a capillary column by an inert carrier gas, such as helium or nitrogen. The column, often coated with a non-polar or medium-polarity stationary phase (e.g., a polysiloxane derivative), separates compounds based on their boiling points and interactions with the phase. The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. This method is effective for detecting volatile impurities that may be present from the synthesis or degradation of the compound.
The following table outlines typical parameters for a GC method to assess the purity of this compound.
| Parameter | Condition |
|---|---|
| Column | DB-5 (5% Phenyl-methylpolysiloxane) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature (FID) | 280 °C |
| Oven Program | Initial 100 °C, hold 2 min, ramp at 10 °C/min to 250 °C, hold 5 min |
| Injection Volume | 1 µL (Split ratio 50:1) |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique that provides the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure compound. researchgate.net This method serves as a crucial check for the empirical and molecular formula of a newly synthesized batch of this compound.
The most common method for determining C, H, and N content is combustion analysis. A small, precisely weighed sample of the compound is combusted at high temperatures (around 1000 °C) in a stream of oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides, which are then reduced back to N₂. These combustion products are then separated and quantified by a detector, often using thermal conductivity measurements.
For this compound, the molecular formula is C₉H₁₅NO₂. The theoretical elemental composition can be calculated from its molecular weight (169.23 g/mol ). The experimental results from the analysis must fall within a narrow margin of error (typically ±0.4%) of the theoretical values to confirm the compound's elemental integrity and purity. lew.ro
The table below compares the theoretical elemental composition of this compound with a set of representative experimental results.
| Element | Theoretical Mass % | Experimental Mass % (Example) |
|---|---|---|
| Carbon (C) | 63.88% | 63.95% |
| Hydrogen (H) | 8.93% | 8.89% |
| Nitrogen (N) | 8.28% | 8.31% |
| Oxygen (O) | 18.90% | N/A (Often by difference) |
Theoretical and Computational Studies of S Methyl Quinuclidine 2 Carboxylate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict and analyze molecular properties and reactivity. For a molecule like (S)-Methyl quinuclidine-2-carboxylate, DFT calculations could provide invaluable insights into its behavior.
Elucidation of Reaction Mechanisms and Transition States
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. By locating the transition state structures and calculating their energies, the activation energy of a reaction can be determined, providing a quantitative measure of the reaction rate.
For this compound, DFT could be employed to study various reactions, such as its synthesis, hydrolysis of the ester group, or its reactions as a nucleophile or base. The calculations would reveal the step-by-step mechanism of these transformations, clarifying the sequence of bond-forming and bond-breaking events.
Currently, there are no published DFT studies that specifically elucidate reaction mechanisms or identify transition states involving this compound.
Prediction of Stereoselectivity and Enantiomeric Excess (ee)
The stereochemical outcome of a chemical reaction is determined by the relative energies of the diastereomeric transition states leading to different stereoisomers. DFT calculations can accurately predict these energy differences, thus enabling the prediction of stereoselectivity and enantiomeric excess.
In reactions involving the chiral center of this compound or the formation of new stereocenters, DFT could be used to model the transition states for the formation of different stereoisomers. The calculated energy differences would indicate the favored stereochemical pathway and allow for a theoretical prediction of the product distribution.
Specific DFT-based predictions of stereoselectivity or enantiomeric excess for reactions involving this compound are not available in the current body of scientific literature.
Conformational Analysis and Energetics
The three-dimensional shape of a molecule, or its conformation, is critical to its physical and chemical properties. The rigid bicyclic structure of the quinuclidine (B89598) core limits its conformational flexibility, but different orientations of the methyl carboxylate group are possible. DFT calculations can be used to determine the relative energies of these different conformers and to identify the most stable, lowest-energy conformation.
A thorough conformational analysis of this compound using DFT would involve systematically exploring the potential energy surface by rotating the single bonds outside the quinuclidine cage. This would yield a set of stable conformers and their corresponding energies, providing a detailed picture of the molecule's preferred shapes.
While general conformational studies of the quinuclidine scaffold exist, a detailed DFT conformational analysis and energetic profile specifically for this compound has not been reported.
Electronic Structure and Reactivity Predictions
DFT provides a detailed description of the electronic structure of a molecule, including the distribution of electron density and the energies and shapes of molecular orbitals. From this information, various chemical reactivity descriptors can be calculated, such as atomic charges, electrostatic potential maps, and frontier molecular orbital (HOMO-LUMO) energies.
These descriptors help in predicting a molecule's reactivity. For instance, the electrostatic potential map can identify nucleophilic and electrophilic sites, while the HOMO-LUMO energy gap is an indicator of chemical reactivity. For this compound, such calculations would predict its behavior in various chemical environments.
There are no dedicated studies in the literature reporting on the detailed electronic structure and DFT-based reactivity predictions for this compound.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of a molecule's dynamic behavior, including its conformational changes.
For this compound, MD simulations could be used to explore its conformational space in different environments, such as in a vacuum or in various solvents. These simulations would reveal the accessible conformations and the timescales of transitions between them, offering a dynamic perspective that complements the static picture provided by DFT calculations.
A search of the scientific literature did not yield any studies that have employed Molecular Dynamics simulations to explore the conformational space of this compound.
Quantum Chemical Approaches to Bond Formation and Cleavage
Quantum chemical methods, including DFT and higher-level ab initio methods, provide a fundamental understanding of the processes of chemical bond formation and cleavage. These methods can model the changes in electronic structure that occur during a chemical reaction, providing insights into the nature of the chemical bonds being formed and broken.
For this compound, these approaches could be used to study the energetics and electronic details of reactions involving, for example, the cleavage of the ester C-O bond during hydrolysis or the formation of new bonds at the quinuclidine nitrogen.
Specific quantum chemical studies focused on the mechanisms of bond formation and cleavage for this compound are not documented in the available literature.
Catalytic Applications of S Methyl Quinuclidine 2 Carboxylate and Chiral Quinuclidine Esters
Asymmetric Organocatalysis Utilizing the Quinuclidine (B89598) Nitrogen
The catalytic activity of chiral quinuclidine esters is primarily centered on the nucleophilic character of the tertiary amine nitrogen. This nitrogen atom can initiate catalytic cycles through nucleophilic attack on electrophilic substrates or function as a Brønsted base to deprotonate pro-nucleophiles. The stereochemical outcome of these reactions is directed by the chiral framework of the catalyst, which creates a differentiated energetic landscape for the formation of enantiomeric products. Quinuclidine derivatives are frequently employed as catalysts in various asymmetric processes, including Morita–Baylis–Hillman reactions and phase-transfer catalytic reactions. chinesechemsoc.orgscispace.com
The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde, under the influence of a nucleophilic catalyst. rsc.org The quinuclidine core is a highly effective catalyst for this transformation. nih.gov The accepted mechanism begins with the nucleophilic addition of the quinuclidine nitrogen to the β-position of the activated alkene, forming a zwitterionic enolate intermediate. This intermediate then adds to the aldehyde electrophile. A subsequent proton transfer and elimination of the catalyst yields the densely functionalized allylic alcohol product.
The reaction rate is significantly influenced by the catalyst choice. For instance, the use of quinuclidine in methanol (B129727) has been shown to be faster than the more common catalyst 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.gov While simple quinuclidine provides racemic products, the incorporation of the quinuclidine scaffold into more complex chiral structures, such as cinchona alkaloids, allows for the development of asymmetric variants of the MBH reaction. chinesechemsoc.orgscispace.com Furthermore, to enhance catalyst recyclability and promote green chemistry principles, ionic liquid-supported quinuclidine catalysts have been developed. These heterogeneous catalysts can be recovered and reused multiple times without a significant drop in activity, demonstrating comparable efficacy to their non-immobilized counterparts. organic-chemistry.orgnih.gov
Table 1: Comparison of Catalysts in the Morita-Baylis-Hillman Reaction
| Electrophile | Activated Alkene | Catalyst (mol%) | Solvent | Time | Yield (%) | Ref |
| Benzaldehyde | Methyl Acrylate | DABCO (10) | None | 7 days | 85 | nih.gov |
| Benzaldehyde | Methyl Acrylate | Quinuclidine (10) | Methanol | 2 days | 91 | nih.gov |
| 4-Nitrobenzaldehyde | Methyl Acrylate | IL-supported Quinuclidine (10) | Methanol | 24 h | 95 | organic-chemistry.org |
| 4-Chlorobenzaldehyde | Acrylonitrile | IL-supported Quinuclidine (10) | Methanol | 48 h | 89 | organic-chemistry.org |
The asymmetric Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of enantioselective C-C bond formation. rsc.org Chiral organocatalysts derived from the quinuclidine framework, particularly those based on cinchona alkaloids, have proven to be highly effective in promoting these reactions with excellent stereocontrol. mdpi.com These catalysts often operate through a bifunctional activation mechanism. The basic quinuclidine nitrogen activates the nucleophile through deprotonation or hydrogen bonding, while another functional group on the catalyst, such as a thiourea (B124793) or squaramide moiety, acts as a hydrogen-bond donor to activate the electrophilic Michael acceptor. nih.gov
For example, quinine-based primary amines and squaramides have been successfully employed in the enantioselective Michael addition of cyclic β-diones (like dimedone and 1,3-cyclohexanedione) to α,β-unsaturated enones. mdpi.com These reactions typically proceed with high yields and exceptional enantioselectivities. Similarly, cinchona alkaloid-derived primary amines can catalyze the addition of pyrazolin-5-ones to α,β-unsaturated ketones, yielding enantioenriched pyrazole (B372694) derivatives. nih.gov
Table 2: Asymmetric Michael Addition Catalyzed by Quinuclidine-Containing Catalysts
| Michael Donor | Michael Acceptor | Catalyst | Co-catalyst/Additive | Solvent | Yield (%) | ee (%) | Ref |
| Dimedone | Cinnamone | 9-Amino(9-deoxy)-epi-quinine | Benzoic Acid | Dichloromethane | 95 | 94 | mdpi.com |
| 1,3-Cyclohexanedione | 4-Methoxycinnamone | 9-Amino(9-deoxy)-epi-quinine | Benzoic Acid | Dichloromethane | 78 | 96 | mdpi.com |
| 1,3-Diphenyl-1H-pyrazol-5(4H)-one | Chalcone | Cinchonidine-derived primary amine | Triphenylacetic acid | Chloroform | 97 | 98.5 | nih.gov |
| 4-Nitrophthalimide | Chalcone | Quinine-derived squaramide | - | Toluene | 95 | 98 | nih.gov |
The asymmetric aldol (B89426) reaction is a pivotal transformation for constructing chiral β-hydroxy carbonyl compounds. While proline and its derivatives are the most iconic organocatalysts for this reaction, complex chiral molecules containing the quinuclidine moiety have also been applied successfully. researchgate.netnih.gov Cinchona alkaloid-based catalysts can facilitate cascade reactions that incorporate an aldol component. For instance, a cinchona-based primary amine was used to catalyze a cascade aza-Michael-aldol reaction between α,β-unsaturated ketones and 2-(1H-pyrrol-2-yl)-2-oxoacetates, affording highly functionalized chiral pyrrolizines with excellent stereocontrol. nih.gov In these bifunctional systems, the quinuclidine nitrogen is proposed to act as a Brønsted base, generating the enolate nucleophile, while other parts of the catalyst scaffold organize the transition state via hydrogen bonding to achieve high stereoselectivity.
The aza-Henry (or nitro-Mannich) reaction involves the addition of a nitroalkane to an imine, producing a β-nitroamine, a valuable precursor to chiral 1,2-diamines. Bifunctional organocatalysts derived from cinchona alkaloids, which feature a quinuclidine core, are exceptionally effective for this transformation. nih.govrsc.org The catalytic mechanism relies on the synergistic action of two distinct functional groups within the catalyst. mdpi.com The basic tertiary nitrogen of the quinuclidine ring deprotonates the nitroalkane to form a nitronate anion. Simultaneously, a hydrogen-bond donor group elsewhere in the catalyst (e.g., a thiourea, squaramide, or hydroxyl group) activates the imine electrophile, orienting it for a stereoselective attack by the nitronate. nih.govmdpi.com This dual activation model has been successfully applied to the reaction of various isatin-derived ketimines with nitroalkanes, affording products with high diastereo- and enantioselectivity. nih.gov
Table 3: Asymmetric Aza-Henry Reaction Using Chiral Quinuclidine-Based Catalysts
| Imine Substrate | Nitroalkane | Catalyst | Solvent | Yield (%) | dr | ee (%) | Ref |
| N-Boc-isatin ketimine | Nitroethane | Hydroquinine-derived thiourea | Toluene | 91 | 99:1 | 99 | nih.gov |
| N-Boc-isatin ketimine | Nitromethane | Quinidine-derived thiourea | Toluene | 92 | - | 90 | mdpi.com |
| N-Boc-isatin ketimine | 1-Nitropropane | Hydroquinine-derived thiourea | Toluene | 90 | 99:1 | 99 | nih.gov |
| Acyclic trifluoromethyl ketimine | Nitromethane | Quinine-derived ammonium (B1175870) salt | Dichloromethane | 98 | - | 96 | rsc.org |
In phase-transfer catalysis (PTC), a catalyst facilitates the migration of a reactant from one phase into another where the reaction occurs. Chiral quinuclidine derivatives, particularly cinchona alkaloids, are precursors to highly effective asymmetric phase-transfer catalysts. scilit.com N-alkylation of the quinuclidine nitrogen with a suitable group (e.g., a benzyl (B1604629) group) generates a chiral quaternary ammonium salt. rsc.org These salts can form a lipophilic ion pair with an aqueous-phase anion (like an enolate), shuttling it into an organic phase to react enantioselectively with an electrophile. This strategy has been powerfully applied to the asymmetric α-alkylation of glycine (B1666218) and alanine (B10760859) ester imines to produce non-natural α-amino acids. rsc.org Dual-catalyst systems, featuring two quinuclidinium units tethered together, have shown exceptionally high efficiency and enantioselectivity at very low catalyst loadings (0.01–0.1 mol%). rsc.org
Table 4: Asymmetric Phase-Transfer Alkylation of Glycine Imine
| Glycine Imine Substrate | Alkylating Agent | Catalyst | Catalyst Loading (mol%) | Yield (%) | ee (%) | Ref |
| N-(Diphenylmethylene)glycine tert-butyl ester | Benzyl bromide | Dual Cinchona Quinuclidinium Salt | 0.1 | 95 | 99 | rsc.org |
| N-(Diphenylmethylene)glycine tert-butyl ester | Ethyl iodide | Dual Cinchona Quinuclidinium Salt | 0.1 | 94 | 98 | rsc.org |
| N-(Diphenylmethylene)glycine tert-butyl ester | Allyl bromide | Dual Cinchona Quinuclidinium Salt | 0.01 | 96 | 99 | rsc.org |
The enantioselective addition of a cyano group to a ketone is a valuable method for synthesizing chiral cyanohydrins, which are versatile synthetic intermediates. While a variety of organocatalysts have been developed for this purpose, the field is not dominated by simple quinuclidine esters. nih.govdatapdf.com Instead, effective catalysis is often achieved using bifunctional systems, such as amino thioureas, where a Lewis basic site activates the cyanide source (e.g., trimethylsilyl (B98337) cyanide) while a hydrogen-bond donor site activates the ketone electrophile. nih.gov The role of the Lewis base in these catalysts is analogous to the function of the quinuclidine nitrogen. It acts as a nucleophile to activate the silicon center of the cyanide reagent, thereby increasing the nucleophilicity of the cyanide anion for its subsequent addition to the ketone. Although direct catalysis by (S)-Methyl quinuclidine-2-carboxylate is not widely documented for this specific reaction, the principles underlying the activation by more complex bifunctional catalysts highlight the importance of a nucleophilic amine component, a role the quinuclidine motif is well-suited to perform. nih.gov
Transition Metal-Catalyzed Asymmetric Transformations
Chiral quinuclidine esters, including this compound, represent a significant class of ligands in the field of transition metal-catalyzed asymmetric synthesis. The unique structural and electronic properties of the quinuclidine scaffold make it a "privileged" core for inducing chirality in a wide array of chemical transformations. chinesechemsoc.orgchinesechemsoc.org These reactions are fundamental to modern chemistry, enabling the efficient production of enantiomerically pure compounds, which are crucial in pharmaceuticals, agrochemicals, and materials science. The collaboration between a transition metal's catalytic prowess and the stereodirecting ability of a chiral ligand like a quinuclidine ester is key to achieving high levels of enantioselectivity. nih.gov
Ligand Design and Chiral Recognition
The design of effective chiral ligands is a cornerstone of asymmetric catalysis. The primary goal is to create a chiral environment around the metal center that forces an incoming substrate to approach from a specific direction, thereby favoring the formation of one enantiomer over the other. nih.gov Ligands based on the quinuclidine framework are particularly effective due to their rigid bicyclic structure, which minimizes conformational ambiguity and creates a well-defined chiral pocket. nih.gov
In the context of chiral quinuclidine esters, the design involves several key elements:
The Chiral Backbone: The inherent chirality of the quinuclidine ring, as exemplified by the (S) configuration in this compound, provides the fundamental source of asymmetry.
Coordinating Atoms: The quinuclidine nitrogen atom is a primary coordination site for the transition metal. The ester group (methyl carboxylate) can also offer a secondary coordination site through its carbonyl oxygen, potentially creating a bidentate ligand. This chelation further rigidifies the catalyst-substrate complex, enhancing stereocontrol. mdpi.com
Modularity: The ester functionality allows for modular design. By varying the alcohol component of the ester, one can systematically tune the steric and electronic properties of the ligand to optimize it for a specific reaction. acs.org
Chiral recognition, the process by which the catalyst differentiates between the two prochiral faces of a substrate, is achieved through a combination of steric and electronic interactions within the transition state. For instance, in reactions involving epi-quinine-derived ligands, the silver catalyst is ligated by both the quinuclidine nitrogen and an amide nitrogen, creating a specific chiral pocket. acs.org Noncovalent interactions, such as hydrogen bonding between a protonated quinuclidine nitrogen and the substrate, can further organize the transition state assembly, leading to higher enantioselectivity. nih.govacs.org The ester group in this compound can influence this recognition process by sterically blocking one approach pathway or by electronically modifying the Lewis basicity of the coordinating nitrogen atom.
| Design Principle | Description | Impact on Chiral Recognition |
|---|---|---|
| Rigid Scaffold | The bicyclic [2.2.2] octane (B31449) structure of quinuclidine reduces conformational flexibility. | Creates a well-defined and predictable chiral pocket around the metal center. |
| Primary Coordination Site | The tertiary amine nitrogen atom acts as a strong Lewis base to coordinate with the transition metal. | Positions the chiral scaffold in close proximity to the reaction center. |
| Secondary Functional Groups | The ester group at the C2 position can act as a secondary binding site or a steric directing group. | Enables potential chelation, restricts substrate approach, and fine-tunes the electronic environment. |
| Modularity | The ester can be easily modified (e.g., methyl, ethyl, tert-butyl) to alter steric bulk. | Allows for systematic optimization of the ligand for specific substrates and reactions. |
Role of the Quinuclidine Moiety in Catalyst Performance
Steric Effects: The rigid, three-dimensional cage-like structure of the quinuclidine ring exerts a profound steric influence. This bulkiness is essential for creating the chiral pocket necessary for enantioselection. In transition states, the quinuclidine framework can effectively shield one face of the coordinated substrate, forcing the reactant to attack from the less hindered face. The substituent at the C2-position, such as the methyl carboxylate group, further refines this steric environment, adding another layer of control and potentially improving the diastereoselectivity and enantioselectivity of the reaction. chinesechemsoc.org
Electronic Effects: The quinuclidine nitrogen is a strong electron donor, making it a powerful Lewis base for coordinating to transition metals. The electronic properties of the quinuclidine ring can be subtly altered by substituents. An electron-withdrawing group like a methyl carboxylate at the C2 position can decrease the basicity of the nitrogen atom. nih.gov This modulation of Lewis basicity can impact the strength of the metal-ligand bond, which in turn affects the catalytic activity and stability of the complex. A less basic nitrogen might lead to a more Lewis acidic metal center, potentially accelerating reactions that benefit from stronger substrate activation.
In a study on the catalytic asymmetric transfer hydrogenation of aromatic ketones, ligands derived from cinchona alkaloids, which feature the quinuclidine core, were highly effective when complexed with iridium. The diamine derivatives of quinine (B1679958) and quinidine (B1679956) yielded catalysts that achieved excellent conversions and enantioselectivities up to 95% ee. nih.gov This highlights the efficacy of the quinuclidine core in creating a highly selective catalytic environment. The interplay between the steric hindrance of the bicyclic system and the electronic nature of its nitrogen atom is therefore critical for high catalyst performance. nih.gov
| Property | Contribution of Quinuclidine Moiety | Effect on Performance |
|---|---|---|
| Rigidity | Locked bicyclic conformation. | Reduces side reactions and improves predictability of stereochemical outcome. |
| Steric Hindrance | Bulky, three-dimensional shape. | Creates a defined chiral pocket, forcing enantioselective substrate approach. |
| Lewis Basicity | Electron-rich tertiary nitrogen atom. | Strong coordination to the metal center, forming a stable catalytic complex. |
| Tunability | Substituents (e.g., -COOCH₃) modify electronic and steric properties. | Allows for fine-tuning of catalyst activity and selectivity for specific transformations. |
Quinuclidine N-Oxides as Catalytic Promoters and Hexamethylphosphoramide (HMPA) Replacements
Quinuclidine N-oxides, which can be synthesized from their corresponding chiral quinuclidine precursors, have emerged as valuable reagents in organic synthesis, acting as both catalytic promoters and safer replacements for the highly toxic and carcinogenic solvent additive, Hexamethylphosphoramide (HMPA).
The utility of quinuclidine N-oxide (QNO) stems from its high polarity and strong electron-donating ability via the N-oxide oxygen atom. These properties allow it to coordinate strongly to metal cations, particularly lithium, thereby breaking up organolithium aggregates and increasing the reactivity of the carbanion. This behavior mimics that of HMPA, which is often used in small quantities to accelerate sluggish reactions involving organometallic reagents. Given the significant health risks associated with HMPA, the development of effective, non-toxic replacements is of paramount importance. QNO has been identified as a promising candidate for this role.
In a key development, it was shown that α-lithio quinuclidine N-oxide (Li-QNO) can function as a strong, non-nucleophilic base. The in-situ generation of QNO during the reaction allows it to act as an HMPA mimetic in a tandem process. This dual functionality as both a base and a reactivity-enhancing additive makes it a highly efficient reagent for a variety of synthetic transformations. The use of QNO as a replacement for HMPA has been described in several synthetically useful reactions.
Furthermore, chiral N,N'-dioxides have been developed as a new class of ligands and organocatalysts. rsc.org The high nucleophilicity of the N-oxide oxygen is particularly effective in reactions that proceed through the nucleophilic activation of organosilicon reagents. rsc.orgnih.gov Chiral heteroaromatic N-oxides have been successfully employed as organocatalysts in allylation, propargylation, and allenylation reactions. nih.gov The synthesis of chiral quinuclidine N-oxides from enantiopure precursors like this compound opens the door to their use as chiral promoters or ligands in asymmetric catalysis, where the N-oxide moiety can act as a coordinating group to a metal center or as a Lewis basic activation site.
| Application | Mechanism/Role of QNO | Key Advantage |
|---|---|---|
| HMPA Replacement | Strongly coordinates to metal cations (e.g., Li⁺), breaking up aggregates and increasing reagent reactivity. | Provides a non-toxic, safer alternative to the carcinogenic HMPA. |
| Catalytic Promoter | Acts as a powerful Lewis base through the N-oxide oxygen, activating reagents like organosilanes. | Enhances reaction rates and yields in various transformations. |
| Ligand in Asymmetric Catalysis | Chiral QNO derivatives can coordinate to metal centers, creating a chiral environment for asymmetric reactions. | Expands the toolbox of chiral ligands for developing novel catalytic systems. |
| Component of Dual-Function Reagents | α-lithio-QNO acts as both a strong base and a source of QNO for HMPA-like effects. | Improves reaction efficiency by combining multiple roles into a single reagent. |
Research on Functionalized Derivatives and Analogues of S Methyl Quinuclidine 2 Carboxylate
Design and Synthesis of Novel Esters and Amides
The ester functional group of (S)-methyl quinuclidine-2-carboxylate is a prime site for chemical modification to generate libraries of new compounds. The general strategy involves the initial synthesis of the parent chiral carboxylic acid, (S)-quinuclidine-2-carboxylic acid, which serves as the key intermediate. A convenient synthesis for both (S)- and (R)-enantiomers of quinuclidine-2-carboxylic acid has been developed, with the resolution of enantiomers being achieved through both chemical and enzymatic methods.
Once the enantiomerically pure acid is obtained, it can be readily converted into a variety of esters and amides using standard organic chemistry techniques.
Esterification: New ester derivatives can be synthesized by reacting the carboxylic acid with a diverse range of alcohols under acidic conditions (e.g., Fischer esterification) or by converting the acid to an acyl chloride followed by reaction with an alcohol. This allows for the introduction of various alkyl, aryl, or functionalized side chains, which can modulate the compound's physicochemical properties such as solubility and lipophilicity.
Amidation: The synthesis of amides is typically achieved by activating the carboxylic acid with a coupling agent (e.g., DCC, EDC) and then reacting it with a primary or secondary amine. This approach has been used to create quinuclidine (B89598) benzamides, which have shown significant biological activity. nih.gov A library of benzamides was tested for agonist activity at the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), demonstrating the utility of this synthetic route in medicinal chemistry. nih.gov
The conversion of the methyl ester to other functional groups expands the chemical space accessible from this versatile starting material.
| Precursor Compound | Reagent/Condition | Product Class |
| (S)-Quinuclidine-2-carboxylic acid | Various Alcohols (R-OH), Acid catalyst | Novel Esters |
| (S)-Quinuclidine-2-carboxylic acid | Various Amines (R-NH2), Coupling agents | Novel Amides |
Introduction of Diverse Functional Groups onto the Quinuclidine Scaffold
Beyond modification of the carboxylate group, significant research has been directed towards the introduction of functional groups at other positions on the rigid quinuclidine ring. This functionalization can influence the molecule's stereochemistry, conformation, and interaction with biological targets.
One effective method for functionalizing the quinuclidine bicycle involves the oxidation of the quinuclidine nitrogen to form the corresponding N-oxide. This modification alters the electronic properties of the ring and allows for regioselective deprotonation (α-lithiation) at positions adjacent to the nitrogen, followed by trapping with an appropriate electrophile to introduce new substituents.
Another approach involves starting with a pre-functionalized quinuclidine core. For instance, studies on quinuclidine-3-carboxylic esters have shown that hydroxy and methyl groups can be introduced at the 5- and 6-positions. These substituted quinuclidines are synthesized using an appropriately substituted quinuclidin-3-one (B120416) as the key intermediate. While this work was performed on a constitutional isomer of the title compound, the synthetic principles demonstrate the feasibility of adding diverse functional groups to the quinuclidine scaffold.
Chemical Building Blocks for Complex Heterocyclic Systems
The quinuclidine-2-carboxylate framework has proven to be a valuable building block for the synthesis of more complex, fused heterocyclic systems. A key example of this application is detailed in U.S. Patent 3,501,471, which describes the preparation of 2,3-heterocyclic fused quinuclidines. google.com
The synthetic strategy outlined in the patent utilizes a derivative of the title compound, specifically a lower alkyl ester of 3-quinuclidinone-2-carboxylic acid. This keto-ester serves as a versatile precursor that can be reacted with various bifunctional reagents to construct new heterocyclic rings fused to the 2 and 3 positions of the quinuclidine core. google.com
The following reactions demonstrate this principle:
Reaction with Hydrazine (B178648): Treatment of ethyl 3-quinuclidinone-2-carboxylate with hydrazine or substituted hydrazines (e.g., methylhydrazine) leads to the formation of fused pyrazolone (B3327878) derivatives. google.com
Reaction with Guanidine (B92328): Condensation with guanidine hydrochloride results in the corresponding fused guanidino derivative. google.com
Reaction with Thiourea (B124793): Reaction with thiourea affords a fused thiocarbamoylimino derivative. google.com
These reactions showcase the utility of the quinuclidine-2-carboxylate scaffold as a synthetic intermediate, enabling the construction of novel polycyclic molecules with potential applications as central nervous system depressants and analgesic agents. google.com
| Quinuclidine Precursor | Reagent | Fused Heterocyclic System |
| Ethyl 3-quinuclidinone-2-carboxylate | Hydrazine | Pyrazolone-fused quinuclidine |
| Ethyl 3-quinuclidinone-2-carboxylate | Guanidine | Guanidino-fused quinuclidine |
| Ethyl 3-quinuclidinone-2-carboxylate | Thiourea | Thiocarbamoyl-fused quinuclidine |
Structure-Reactivity Relationships in Chiral Quinuclidine Derivatives
The relationship between the three-dimensional structure of chiral quinuclidine derivatives and their chemical reactivity or biological activity is a critical area of study. The inherent chirality and conformational rigidity of the quinuclidine scaffold are key determinants of its function.
Influence on Chemical Reactivity: The structure of quinuclidine derivatives also dictates their chemical reactivity, particularly when used as catalysts or in stereoselective synthesis. In the Baylis-Hillman reaction, a clear correlation between the basicity (pKa) of various quinuclidine-based catalysts and their reactivity has been established. researchgate.net Quinuclidine itself, being the most basic, was found to be the most active catalyst. researchgate.net This demonstrates a direct link between a fundamental structural property (basicity) and chemical performance.
Furthermore, the stereochemistry of the quinuclidine core is crucial in asymmetric synthesis. Highly diastereo- and enantioselective methods have been developed for synthesizing complex quinuclidine derivatives, where the chiral catalyst controls the facial selectivity of the reaction, leading to products with high optical purity. chinesechemsoc.org The ability to predict and control the stereochemical outcome based on the catalyst and substrate structure is fundamental to modern synthetic chemistry. chinesechemsoc.org
Future Research Directions and Emerging Trends
Advancements in Stereoselective Synthesis Methodologies
A primary focus of current research is the creation of efficient and highly stereoselective methods for assembling the quinuclidine (B89598) core. Historically, synthetic routes often involved numerous steps and yielded racemic products, which required difficult separation processes. Future developments are pivoting towards asymmetric catalysis and innovative cycloaddition reactions to produce enantiomerically pure quinuclidine derivatives in a more direct fashion.
Promising strategies include the use of chiral organocatalysts to dictate the stereochemical results of crucial bond-forming steps. For example, organocatalyzed Diels-Alder reactions have been successfully used to generate substituted chiral isoquinuclidines with high levels of stereochemical purity. rsc.org In a similar vein, Lewis acid-promoted aza-[4+2] cycloadditions involving chiral 2-amidodienes and imines present an effective route to optically enriched isoquinuclidines. nih.gov These methodologies lay the groundwork for more direct and selective syntheses of (S)-Methyl quinuclidine-2-carboxylate and its analogs.
Further investigations are exploring diastereoselective radical cyclizations and novel variations of the Horner-Wadsworth-Emmons reaction to build the quinuclidine ring system with precise control over its stereochemistry. acs.org The overarching aim is to devise concise and adaptable synthetic pathways suitable for producing a diverse array of substituted quinuclidines.
Integration with Flow Chemistry and Sustainable Synthetic Processes
In line with global trends, the pharmaceutical and fine chemical sectors are increasingly embracing green chemistry principles to enhance safety, boost efficiency, and lessen their environmental footprint. ijpsjournal.comjddhs.com Consequently, future syntheses of this compound are expected to incorporate flow chemistry and other sustainable practices.
Flow chemistry, where reactions occur in a continuous stream instead of a traditional batch reactor, provides several key benefits. mdpi.com These advantages include superior control over reaction parameters like temperature and pressure, improved heat and mass transfer, and the capacity to safely manage hazardous intermediates. mdpi.comresearchgate.net The successful application of flow chemistry to the multi-step synthesis of complex heterocycles, such as quinoxalines, has demonstrated its potential to minimize exposure to harmful substances and avoid the isolation of unstable compounds. uc.pt Applying these techniques to quinuclidine synthesis promises safer, more efficient, and scalable production methods. morressier.com
Sustainable synthesis also emphasizes waste reduction through improved atom economy, the use of greener solvents or solvent-free systems, and the preference for catalytic methods over those requiring stoichiometric amounts of reagents. ijpsjournal.comjddhs.com Redesigning synthetic pathways to decrease step counts and eliminate wasteful reagents can have a profoundly positive environmental effect. ijpsjournal.com Research into biocatalysis, microwave-assisted synthesis, and solvent-free reactions will be instrumental in creating more environmentally friendly routes to quinuclidine-based molecules. ijpsjournal.comjddhs.com
Computational Design and Virtual Screening of Novel Quinuclidine Catalysts
The quinuclidine structure is central to the efficacy of many organocatalysts, most notably the Cinchona alkaloids. acs.orgnih.gov These catalysts are highly regarded for their ability to facilitate a broad spectrum of asymmetric reactions with excellent enantioselectivity. acs.org The future of catalyst development in this area will heavily rely on computational tools to design new and improved quinuclidine-based catalysts.
Computational chemistry facilitates the in silico design and virtual screening of extensive libraries of potential catalysts, which drastically reduces the time and resources needed for experimental work. acs.orgeddc.sg By modeling the transition states of reactions, scientists can predict the enantiomeric excess a specific catalyst and substrate combination will yield. acs.org This predictive power allows for the identification of highly promising catalyst structures before they are ever synthesized. Furthermore, machine learning and artificial intelligence are being integrated to accelerate the discovery of novel and viable catalyst scaffolds. eddc.sgnih.gov
This computation-driven methodology can expedite the creation of catalysts tailored for specific chemical transformations. For instance, by altering the substituents on the quinuclidine ring, the catalyst's steric and electronic characteristics can be fine-tuned to enhance its performance in reactions such as Michael additions and cycloadditions. nih.govrsc.org The synergy between computational prediction and experimental validation offers a potent strategy for discovering the next generation of high-performance organocatalysts. nih.govcreative-quantum.eu
Exploration of New Chemical Reactivity Modalities for Quinuclidine Scaffolds
The utility of the quinuclidine scaffold extends beyond its role as a building block and catalyst component; it is now being investigated for new forms of chemical reactivity. Its distinct structural and electronic features make it an adaptable framework for pioneering new reactions and functional molecules. nbinno.comrhhz.net
An exciting new frontier is the application of quinuclidine and its derivatives as hydrogen-atom-transfer (HAT) catalysts in reactions initiated by light. rhhz.net When a photoexcited catalyst is quenched, it can generate quinuclidine radical cations capable of selectively abstracting hydrogen atoms from C-H bonds. This enables the direct functionalization of otherwise non-reactive sites, a significant objective in contemporary organic synthesis. rhhz.net
The rigid quinuclidine core also serves as an excellent scaffold for designing novel therapeutic agents. nih.gov By appending different functional groups, chemists can generate diverse compound libraries for screening against various biological targets. nih.gov For example, new quinuclidine derivatives are under investigation as potential anticholinesterase drugs, antimicrobial agents, and as ligands for crucial neurotransmitter receptors. nih.govnih.govnih.govacs.org The quest for new reactivity also includes the development of one-pot reactions that can rapidly assemble complex polycyclic structures incorporating the quinuclidine motif, thereby simplifying the synthesis of natural products and related compounds. frontiersin.org
| Section | Key Focus Area | Emerging Trends & Techniques |
| 8.1 | Stereoselective Synthesis | Asymmetric organocatalysis, Lewis acid-promoted aza-[4+2] cycloadditions, Diastereoselective radical cyclizations. rsc.orgnih.govacs.org |
| 8.2 | Sustainable Processes | Integration of continuous flow chemistry, Solvent-free reaction conditions, Biocatalysis, Microwave-assisted synthesis. ijpsjournal.comjddhs.commdpi.com |
| 8.3 | Catalyst Design | Computational modeling of transition states, Virtual screening of catalyst libraries, Machine learning and AI-driven design. acs.orgnih.govcreative-quantum.eu |
| 8.4 | New Reactivity | Photoinduced hydrogen-atom-transfer (HAT) catalysis, Scaffolds for new therapeutic agents, Development of novel one-pot multi-component reactions. nih.govrhhz.netfrontiersin.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
